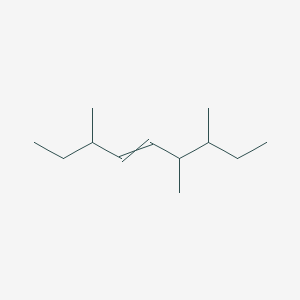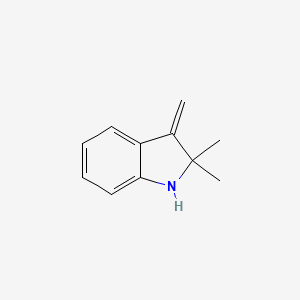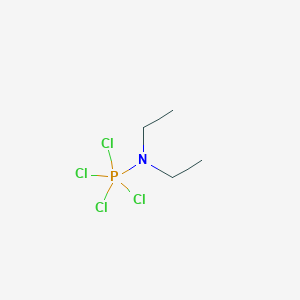
2H-Indazole, 3,5,6-trinitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Indazole, 3,5,6-trinitro- is a nitrogen-containing heterocyclic compound It is characterized by a bicyclic structure consisting of a pyrazole ring fused to a benzene ring, with three nitro groups attached at the 3rd, 5th, and 6th positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Indazole, 3,5,6-trinitro- typically involves the nitration of 2H-indazole. One common method is the copper-catalyzed one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide . This method is efficient and has a broad substrate scope with high tolerance for various functional groups.
Industrial Production Methods
Industrial production of 2H-Indazole, 3,5,6-trinitro- may involve large-scale nitration processes using nitric acid and sulfuric acid as nitrating agents. The reaction conditions are carefully controlled to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
2H-Indazole, 3,5,6-trinitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: Electrophilic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly used.
Major Products
Oxidation: Nitro derivatives of 2H-Indazole.
Reduction: Amino derivatives of 2H-Indazole.
Substitution: Halogenated or further nitrated derivatives.
Aplicaciones Científicas De Investigación
2H-Indazole, 3,5,6-trinitro- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anti-inflammatory agent.
Medicine: Explored for its anticancer properties due to its ability to inhibit specific enzymes and pathways.
Industry: Utilized in the development of advanced materials with specific electronic properties.
Mecanismo De Acción
The mechanism of action of 2H-Indazole, 3,5,6-trinitro- involves its interaction with molecular targets such as enzymes and receptors. The nitro groups play a crucial role in its biological activity by participating in redox reactions and forming reactive intermediates that can inhibit enzyme function or disrupt cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
1H-Indazole: Another tautomeric form of indazole with different chemical properties.
2H-1,2,3-Triazole: A similar nitrogen-containing heterocycle with distinct biological activities.
Benzimidazole: A structurally related compound with a fused benzene and imidazole ring.
Uniqueness
Its ability to undergo multiple types of chemical reactions and its diverse biological activities make it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
65750-08-5 |
|---|---|
Fórmula molecular |
C7H3N5O6 |
Peso molecular |
253.13 g/mol |
Nombre IUPAC |
3,5,6-trinitro-2H-indazole |
InChI |
InChI=1S/C7H3N5O6/c13-10(14)5-1-3-4(2-6(5)11(15)16)8-9-7(3)12(17)18/h1-2H,(H,8,9) |
Clave InChI |
LVXFPAXEXDCLDG-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CC2=NNC(=C21)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Phenyl-2-[(prop-2-yn-1-yl)oxy]-1,3-dioxolane](/img/structure/B14484459.png)
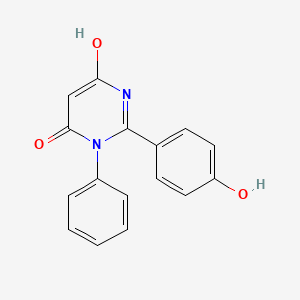
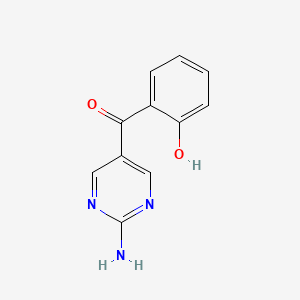
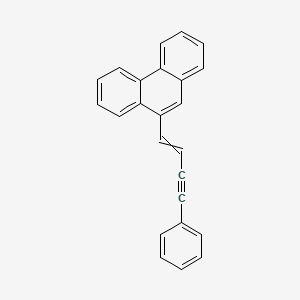
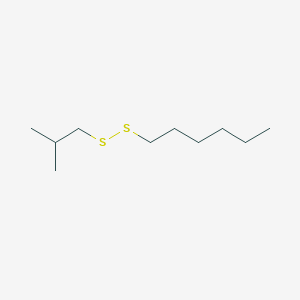
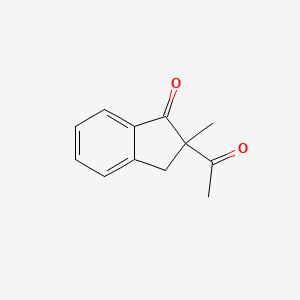
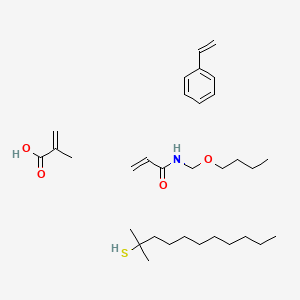
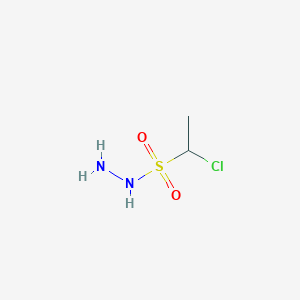

![4-Butyl-3-oxo-1-thia-4,8-diazaspiro[4.5]decane-8-carbaldehyde](/img/structure/B14484506.png)
